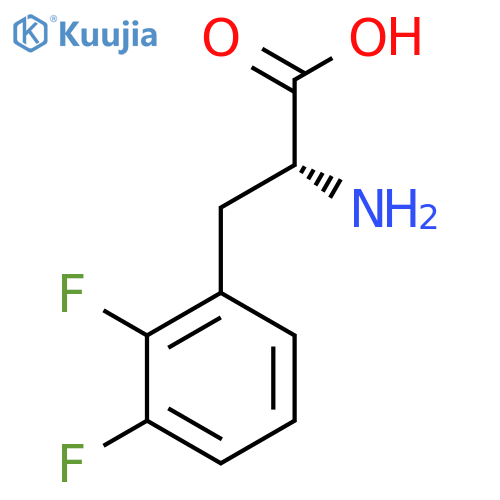

Cas no 266360-59-2 ((R)-2-amino-3-(2,3-difluorophenyl)propanoic acid)

(R)-2-amino-3-(2,3-difluorophenyl)propanoic acid 化学的及び物理的性質

名前と識別子

-

- (R)-2-amino-3-(2,3-difluorophenyl)propanoic acid

- 2,3-DIFLUORO-D-PHENYLALANINE

- CTK4F8258

- D-2,3-DIFLUOROPHENYLALANINE

- D-Phenylalanine,2,3-difluoro-

- H-D-PHE(2,3-F2)-OH

- PubChem17966

- 266360-59-2

- SCHEMBL21690071

- DTXSID80428102

- (2R)-2-amino-3-(2,3-difluorophenyl)propanoic acid

- A877173

- A50313

- CS-0450347

- (R)-2-Amino-3-(2,3-difluorophenyl)propanoicacid

-

- MDL: MFCD07371989

- インチ: 1S/C9H9F2NO2/c10-6-3-1-2-5(8(6)11)4-7(12)9(13)14/h1-3,7H,4,12H2,(H,13,14)/t7-/m1/s1

- InChIKey: KSUXKFDPNKLPHX-SSDOTTSWSA-N

- ほほえんだ: FC1C(=CC=CC=1C[C@H](C(=O)O)N)F

計算された属性

- せいみつぶんしりょう: 201.06017

- どういたいしつりょう: 201.06013485g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 213

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1.2

- トポロジー分子極性表面積: 63.3Ų

じっけんとくせい

- 密度みつど: 1.379

- ふってん: 306.9 °C at 760 mmHg

- フラッシュポイント: 306.9 °C at 760 mmHg

- 屈折率: 1.536

- PSA: 63.32

- LogP: 1.61950

(R)-2-amino-3-(2,3-difluorophenyl)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM184684-1g |

2,3-Difluoro-D-Phenylalanine |

266360-59-2 | 95% | 1g |

$430 | 2021-06-09 | |

| Alichem | A019119045-1g |

(R)-2-Amino-3-(2,3-difluorophenyl)propanoic acid |

266360-59-2 | 95% | 1g |

$398.04 | 2023-09-02 | |

| Apollo Scientific | PC530001-500mg |

2,3-Difluoro-D-phenylalanine |

266360-59-2 | 97% | 500mg |

£405.00 | 2025-02-21 | |

| Advanced ChemBlocks | O28292-5G |

2,3-Difluoro-D-phenylalanine |

266360-59-2 | 95% | 5G |

$1,595 | 2023-09-15 | |

| eNovation Chemicals LLC | Y1132969-5g |

(R)-2-amino-3-(2,3-difluorophenyl)propanoic acid |

266360-59-2 | 95% | 5g |

$1700 | 2024-07-23 | |

| 1PlusChem | 1P007LG5-1g |

(R)-2-Amino-3-(2,3-difluorophenyl)propanoic acid |

266360-59-2 | 97% | 1g |

$310.00 | 2024-05-08 | |

| Aaron | AR007LOH-250mg |

(R)-2-Amino-3-(2,3-difluorophenyl)propanoic acid |

266360-59-2 | 97% | 250mg |

$163.00 | 2025-02-11 | |

| A2B Chem LLC | AD53589-250mg |

(R)-2-Amino-3-(2,3-difluorophenyl)propanoic acid |

266360-59-2 | 97% | 250mg |

$240.00 | 2024-04-20 | |

| Apollo Scientific | PC530001-1g |

2,3-Difluoro-D-phenylalanine |

266360-59-2 | 97% | 1g |

£608.00 | 2025-02-21 | |

| Advanced ChemBlocks | O28292-1G |

2,3-Difluoro-D-phenylalanine |

266360-59-2 | 95% | 1G |

$455 | 2023-09-15 |

(R)-2-amino-3-(2,3-difluorophenyl)propanoic acid 関連文献

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794

-

Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485

-

Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

-

Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025

-

Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241

-

Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356

-

Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066

-

Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297

(R)-2-amino-3-(2,3-difluorophenyl)propanoic acidに関する追加情報

Compound CAS No. 266360-59-2: (R)-2-Amino-3-(2,3-Difluorophenyl)Propanoic Acid

The compound with CAS number 266360-59-2, commonly referred to as (R)-2-amino-3-(2,3-difluorophenyl)propanoic acid, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The molecule consists of an amino group attached to a propanoic acid backbone, with a substituted phenyl ring containing two fluorine atoms at the 2 and 3 positions. This configuration imparts specific stereochemical and electronic properties that make it a valuable compound for research and development.

Recent studies have highlighted the importance of (R)-2-amino-3-(2,3-difluorophenyl)propanoic acid in the context of peptide synthesis and bioactive molecule design. Its amino and carboxylic acid functionalities make it an ideal building block for constructing more complex molecules with therapeutic potential. Researchers have explored its role in developing novel antibiotics, antiviral agents, and anticancer drugs. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain enzymes involved in cancer cell proliferation.

The stereochemistry of this compound is particularly noteworthy. The (R) configuration at the second carbon atom ensures specific interactions with biological targets, which is crucial for its pharmacological activity. This aspect has been extensively studied using computational modeling techniques such as molecular docking and dynamics simulations. These studies have provided insights into how the spatial arrangement of atoms influences binding affinity and selectivity.

In terms of synthesis, (R)-2-amino-3-(2,3-difluorophenyl)propanoic acid can be prepared through various routes, including resolution of racemic mixtures or direct asymmetric synthesis using chiral catalysts. Recent advancements in asymmetric catalysis have enabled more efficient and environmentally friendly methods for producing this compound on an industrial scale. For example, a 2024 paper in Green Chemistry reported a novel enzymatic resolution approach that significantly reduces waste and improves yield compared to traditional methods.

The applications of this compound extend beyond pharmaceuticals. It has also found use in agrochemicals, where its ability to modulate plant growth hormones has shown promise in enhancing crop resilience against environmental stressors. Additionally, researchers are investigating its potential as a precursor for advanced materials such as biodegradable polymers and bioactive coatings.

In conclusion, CAS number 266360-59-2, or (R)-2-amino-3-(2,3-difluorophenyl)propanoic acid, represents a versatile molecule with wide-ranging applications across multiple disciplines. Its unique chemical properties, combined with recent advancements in synthesis and application techniques, position it as a key player in future innovations within the chemical sciences.

266360-59-2 ((R)-2-amino-3-(2,3-difluorophenyl)propanoic acid) 関連製品

- 266360-61-6(2,5-Difluoro-D-Phenylalanine)

- 266360-60-5(2,4-Difluoro-D-Phenylalanine)

- 2629-55-2(2-Amino-3-(2-fluorophenyl)propanoic acid)

- 97731-02-7((R)-2-Amino-3-(2-fluorophenyl)propanoic acid)

- 31105-92-7(2,5-Difluoro-L-phenylalanine)

- 32133-36-1(3,4-Difluorophenylalanine)

- 33787-05-2(L-2,6-Difluorophenylalanine)

- 31105-90-5(3,4-Difluoro-L-phenylalanine)

- 40332-58-9((R)-2-Amino-3-(perfluorophenyl)propanoic acid)

- 19883-78-4(2-Fluoro-L-phenylalanine)